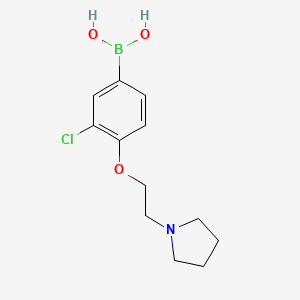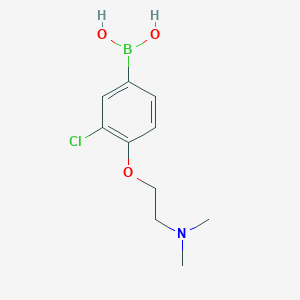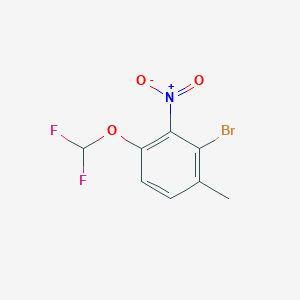
2-Bromo-4-difluoromethoxy-3-nitrotoluene
Descripción general
Descripción
2-Bromo-4-difluoromethoxy-3-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, a nitro group, and a methyl group attached to a benzene ring. This compound is generally used as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-3-nitrotoluene typically involves a two-step process. Initially, 4-bromo-2,3-difluoromethoxytoluene is subjected to nitration. This nitration reaction involves the addition of a nitronium ion (NO2+) to the aromatic ring of the toluene derivative, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-difluoromethoxy-3-nitrotoluene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides like sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with different nucleophiles.
Reduction: 2-Bromo-4-difluoromethoxy-3-aminotoluene.
Oxidation: 2-Bromo-4-difluoromethoxy-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-4-difluoromethoxy-3-nitrotoluene has several applications in scientific research:
Pharmaceutical Industry: It is used as an intermediate in the synthesis of antitumor agents.
Materials Science: The compound is utilized in the development of electronic devices, explosives, and propellants.
Defense Industry: It serves as an explosive component for missiles.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-difluoromethoxy-3-nitrotoluene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with other molecules.
Comparación Con Compuestos Similares
2-Bromo-4-difluoromethoxy-3-nitrotoluene can be compared with other similar compounds such as:
4-Bromo-2-difluoromethoxy-3-nitrotoluene: Similar structure but different positioning of substituents.
4-Bromo-3-difluoromethoxy-2-nitrotoluene: Similar structure with variations in the positions of the nitro and methoxy groups.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
3-bromo-1-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)7(6(4)9)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCOMVLTJNJLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


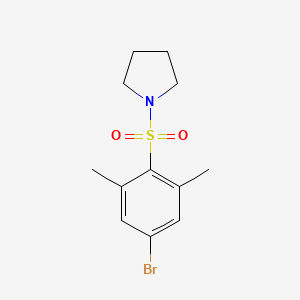
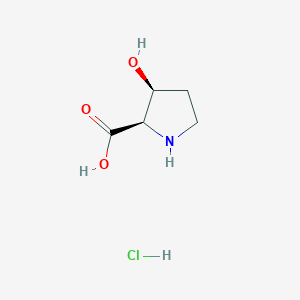
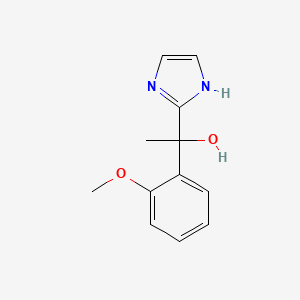
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
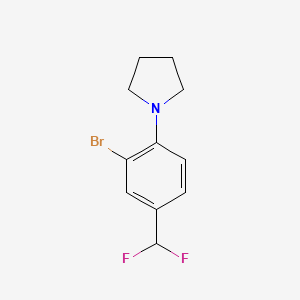
![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
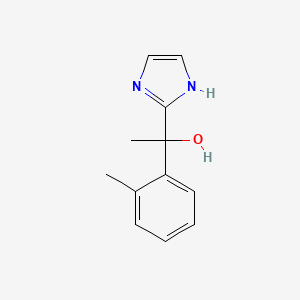
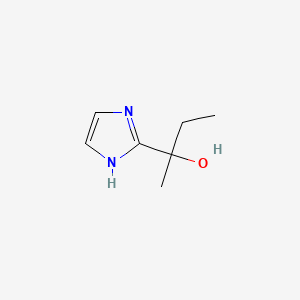
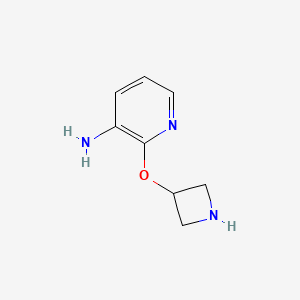
![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
